(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine chemical properties
(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine chemical properties
An In-depth Technical Guide to (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Properties and Applications
Introduction
(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral primary amine that represents a significant building block, or synthon, in the landscape of modern medicinal chemistry. Its rigid, fused-ring structure combined with the specific (1R) stereochemistry and the presence of a fluorine atom makes it a highly valuable intermediate for the development of novel therapeutics. The tetralin scaffold is a well-established pharmacophore, most notably found in the selective serotonin reuptake inhibitor (SSRI) Sertraline, which underscores the therapeutic potential of this structural class.[1]
The strategic placement of a fluorine atom is a widely used tactic in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[2] This guide provides a comprehensive overview of the core chemical properties, spectroscopic signature, synthesis, and handling of (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, designed for researchers, scientists, and professionals in drug development who seek to leverage this molecule in their discovery programs.
Molecular Structure and Stereochemistry
The defining features of this molecule are its tetrahydronaphthalene core, a primary amine at the C1 position, a fluorine substituent at the C6 position of the aromatic ring, and a specific absolute stereochemistry at the C1 chiral center.
The IUPAC name for this compound is (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. The "(1R)" designation is crucial, as stereoisomers of a drug can have vastly different pharmacological activities, potencies, and toxicological profiles. Control over this chiral center during synthesis is paramount for producing a single-enantiomer active pharmaceutical ingredient (API).
Caption: Structure of (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine.
Physicochemical Properties
A summary of the core physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation. While extensive experimental data for this specific compound is not widely published, we can compile known data and make informed predictions based on its structure and related analogues.
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₀H₁₂FN | [3][4] |
| Molecular Weight | 165.21 g/mol | [3] |
| CAS Number | 1220039-98-4 (Racemate) | [3] |
| Appearance | Not specified; likely a liquid or low-melting solid | Based on analogues like α-tetralone.[5] |
| Purity | Typically >95% | From commercial suppliers.[3] |
| Solubility | Predicted to be poorly soluble in water | The hydrophobic tetralin core dominates. Analogues are known to have low water solubility.[5] |
| pKa | ~9-10 (Predicted) | The primary amine is expected to have a pKa typical of alkylamines, making it basic. |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
Spectroscopic Profile for Structural Elucidation
The identity and purity of (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine are confirmed through a combination of spectroscopic techniques. Below is an expert analysis of the expected spectral data.
Infrared (IR) Spectroscopy
As a primary amine, the IR spectrum provides clear diagnostic peaks. The causality behind these absorptions lies in the vibrational frequencies of specific bonds.
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N-H Stretch: Two distinct, sharp-to-medium bands are expected in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine (R-NH₂). This two-band pattern is a definitive marker for a primary amine.[6][7]
-
N-H Bend: A bending vibration (scissoring) for the N-H bonds should appear in the 1650-1580 cm⁻¹ range.[6]
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Aromatic C=C Stretch: Multiple sharp peaks will be present between 1600-1450 cm⁻¹.
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C-N Stretch: A moderate absorption between 1335-1250 cm⁻¹ is characteristic of an aromatic amine C-N bond.[6]
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C-F Stretch: A strong, prominent band is expected in the 1250-1000 cm⁻¹ region, indicative of the carbon-fluorine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the precise connectivity and stereochemistry.
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¹H NMR:
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Aromatic Protons (3H): Signals will appear in the ~7.0-7.5 ppm region. The fluorine at C6 will cause complex splitting patterns (coupling) with the adjacent aromatic protons.
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Benzylic Proton (1H, C1-H): A multiplet around ~4.0-4.5 ppm. This proton is deshielded by both the adjacent aromatic ring and the nitrogen atom.
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Aliphatic Protons (6H, C2-H₂, C3-H₂, C4-H₂): A series of complex multiplets are expected between ~1.5-3.0 ppm. The protons on C2 are diastereotopic and will show complex splitting.[7][8]
-
Amine Protons (2H, NH₂): A broad singlet that can appear over a wide range (~1.0-3.0 ppm). Its chemical shift is highly dependent on solvent and concentration. This peak will disappear upon shaking the sample with D₂O, a classic validation test.[7][8]
-
-
¹³C NMR:
-
Aromatic Carbons (6C): Six signals are expected in the ~110-150 ppm region. The carbon attached to fluorine (C6) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted. Other aromatic carbons will show smaller C-F couplings.
-
Benzylic Carbon (C1): The carbon bearing the amine group will be found around ~50-60 ppm.[7]
-
Aliphatic Carbons (C2, C3, C4): These signals will appear in the upfield region, typically between ~20-40 ppm.
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The compound has one nitrogen atom, so according to the Nitrogen Rule, its molecular weight will be an odd number. The molecular ion peak is expected at m/z = 165.[9]
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Key Fragmentation: A common fragmentation pathway for amines is alpha-cleavage. For this molecule, fragmentation of the aliphatic ring is likely. The loss of an ethyl radical (•CH₂CH₃, 29 Da) via cleavage of the C2-C3 bond would result in a fragment at m/z = 136.
Synthesis, Reactivity, and Handling
Synthetic Workflow: Reductive Amination
A standard and reliable method for synthesizing tetralin amines is the reductive amination of the corresponding ketone precursor, 6-fluoro-1-tetralone. The key challenge in this synthesis is achieving enantioselectivity to isolate the desired (1R) isomer.
Step-by-Step Protocol Outline:
-
Imine Formation: 6-fluoro-1-tetralone is reacted with an ammonia source (e.g., ammonium acetate) or hydroxylamine to form the corresponding imine or oxime in situ. This reaction is typically catalyzed by a mild acid and involves the removal of water to drive the equilibrium.
-
Reduction: The C=N double bond of the imine intermediate is then reduced to a C-N single bond.
-
For Racemic Synthesis: A standard reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) can be used. This will produce a 1:1 mixture of the (1R) and (1S) enantiomers.
-
For Enantioselective Synthesis: To obtain the (1R) isomer specifically, an asymmetric reduction is required. This can be achieved using a chiral catalyst or a stoichiometric chiral reducing agent. Alternatively, the racemic amine can be resolved using a chiral acid to form diastereomeric salts that can be separated by crystallization.
-
Caption: General synthetic workflow for producing the target amine.
Chemical Reactivity
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Basicity: The lone pair on the primary amine makes the molecule basic. It will readily react with acids to form ammonium salts, which are often crystalline solids with increased water solubility, a property useful for purification and handling.
-
Nucleophilicity: The amine is a good nucleophile and will react with a variety of electrophiles. Common reactions include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form stable amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Safe Handling and Storage
As with any laboratory chemical, proper handling is essential. Based on safety data sheets for structurally related compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation.[5]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][11]
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water.[5][11] If inhaled, move to fresh air.[5]
Conclusion
(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined stereochemistry, the presence of a bioisosteric fluorine atom, and its versatile primary amine handle provide a powerful platform for constructing complex molecules with tailored pharmacological profiles. A thorough understanding of its chemical properties, spectroscopic fingerprints, and synthetic routes is the foundation for its successful application in the rigorous and demanding field of drug discovery. This guide serves as a technical resource to empower researchers to confidently and effectively utilize this valuable chiral building block in their quest for the next generation of therapeutics.
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- Improved synthesis of racemic sertraline.
- Process for the preparation of tetralone imines for the preparation of active pharmaceutical compounds.
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Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. ResearchGate. [Link]
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